Propargyl-PEG1-NHS ester

Catalog No.
S540303
CAS No.
1174157-65-3
M.F
C10H11NO5
M. Wt
225.2
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG1-NHS ester

CAS Number

1174157-65-3

Product Name

Propargyl-PEG1-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate

Molecular Formula

C10H11NO5

Molecular Weight

225.2

InChI

InChI=1S/C10H11NO5/c1-2-6-15-7-5-10(14)16-11-8(12)3-4-9(11)13/h1H,3-7H2

InChI Key

AEPAPCMLHMUFQW-UHFFFAOYSA-N

SMILES

C#CCOCCC(=O)ON1C(=O)CCC1=O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG1-NHS ester

Description

The exact mass of the compound Propargyl-PEG1-NHS ester is 225.0637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG1-NHS ester

is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc .

Origin and Significance

Propargyl-PEG1-NHS ester is a synthetic molecule. Its significance lies in its ability to covalently attach to molecules containing primary amines (present in many biomolecules) through the NHS ester group. The terminal alkyne group then serves as a reactive handle for further conjugation with azide-tagged molecules via a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry []. This combination allows researchers to build complex and functional biomolecules for various applications.


Molecular Structure Analysis

Propargyl-PEG1-NHS ester possesses a unique three-part structure:

  • Propargyl group: This terminal group features a triple bond (C≡C) and is responsible for click chemistry reactions.
  • PEG (Polyethylene glycol) spacer: This short polyethylene glycol chain acts as a hydrophilic spacer, enhancing the water solubility of the conjugated biomolecule and reducing its immunogenicity (the ability to trigger an immune response) [].
  • NHS ester (N-hydroxysuccinimide ester): This highly reactive group readily reacts with primary amines, forming a stable amide bond and attaching the molecule to the biomolecule of interest [].

The short PEG spacer minimizes steric hindrance (interference caused by bulky groups) and allows for efficient conjugation without significantly affecting the target biomolecule's function.


Chemical Reactions Analysis

Synthesis

The specific synthesis of Propargyl-PEG1-NHS ester may involve variations, but it generally involves reacting propargyl alcohol with a suitable activated PEG derivative followed by coupling with N-hydroxysuccinimide.

Key Reaction: CuAAC with Azide-tagged molecules:

Propargyl-PEG1-NHS ester + Azide-tagged molecule ➡️ Bioconjugate + N-hydroxysuccinimide

This reaction is highly specific, efficient, and occurs under mild conditions, making it ideal for bioconjugation applications [].

Decomposition

Propargyl-PEG1-NHS ester is relatively stable under physiological conditions (pH 7.4) but can hydrolyze (react with water) at acidic or basic pH, leading to the breakdown of the NHS ester group and loss of its reactivity [].


Physical And Chemical Properties Analysis

  • Physical state: Solid at room temperature [].
  • Solubility: Soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO). Solubility in water may be limited due to the presence of the hydrophobic alkyne group [].
  • Stability: Stable under dry conditions at room temperature. However, it is moisture-sensitive and should be stored under inert atmosphere for longer shelf life [].

Propargyl-PEG1-NHS ester functions as a linker molecule. The NHS ester group reacts with the primary amine of a biomolecule, forming an amide bond and attaching the molecule to the bioconjugate. The terminal alkyne group then participates in the CuAAC reaction with an azide-tagged molecule (often a drug, imaging agent, or targeting moiety), leading to the formation of a stable triazole linkage and the final bioconjugate [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.9

Exact Mass

225.0637

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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